
2-(4-(4-(p-Tolylamino)pteridin-2-yl)piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “2-(4-(4-(p-Tolylamino)pteridin-2-yl)piperazin-1-yl)ethanol” is complex, with several functional groups. The compound contains a piperazine ring, a pteridine ring, and an ethanol group. The structure of similar compounds is typically assigned by HRMS, IR, 1H, and 13C NMR spectra .Scientific Research Applications
Catalytic Synthesis and Antimicrobial Agents
Research by Patel and Park (2015) explored the catalytic N-formylation for synthesizing piperazine-based antimicrobial agents. This study highlights the efficiency of using a mild heterogeneous catalyst for preparing a new class of compounds with significant in vitro antimicrobial potential against various bacteria and fungi, demonstrating the potential of piperazine derivatives in addressing antibiotic resistance (Patel & Park, 2015).
Novel Derivatives for Antimicrobial and Antifungal Activities
Another study by Patel, Agravat, and Shaikh (2011) synthesized novel pyridine derivatives and evaluated their antimicrobial activity. This research produced compounds with variable and modest activity against tested bacterial and fungal strains, underscoring the pharmaceutical relevance of synthesizing novel compounds for antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Synthesis and Biological Evaluation
Rajkumar, Kamaraj, and Krishnasamy (2014) focused on the synthesis of piperazine derivatives and their biological evaluation, particularly for antimicrobial studies. The compounds showed excellent antibacterial and antifungal activities compared to standard drugs, which illustrates the potential of such derivatives in developing new therapeutic agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antineoplastic Applications
A study on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, identified various metabolites, elucidating the drug's metabolic pathways in humans. This research provides insights into the pharmacokinetics of novel cancer treatments and their optimization (Gong, Chen, Deng, & Zhong, 2010).
Synthesis and Supramolecular Chemistry
Cheadle, Gerasimchuk, Barnes, Tyukhtenko, and Silchenko (2013) synthesized a new multidentate bifunctional organic ligand, highlighting its potential in coordination and supramolecular chemistry. This work emphasizes the versatility of piperazine derivatives in creating complex molecular structures for advanced materials and chemical research (Cheadle et al., 2013).
Properties
IUPAC Name |
2-[4-[4-(4-methylanilino)pteridin-2-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-14-2-4-15(5-3-14)22-18-16-17(21-7-6-20-16)23-19(24-18)26-10-8-25(9-11-26)12-13-27/h2-7,27H,8-13H2,1H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKPUPHSBHIWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 3-isopropyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2997776.png)
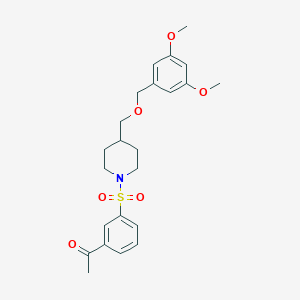
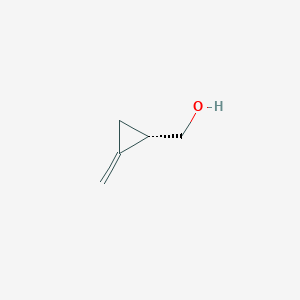
![2-[(1-Tert-butylazetidin-3-yl)oxy]pyrazine](/img/structure/B2997783.png)
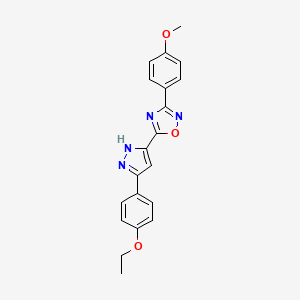
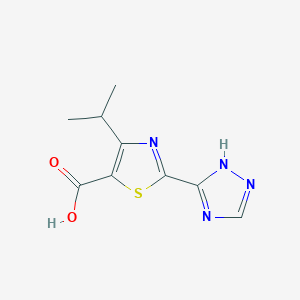

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2997788.png)
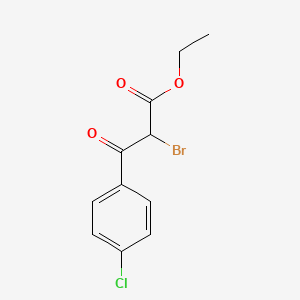
![methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2997794.png)
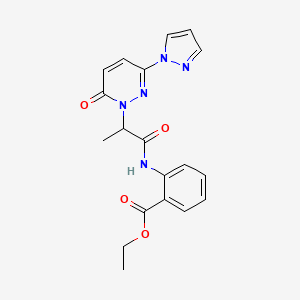
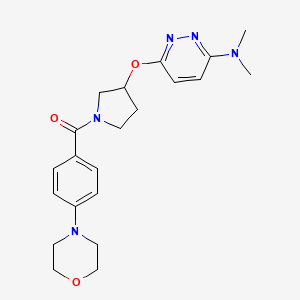
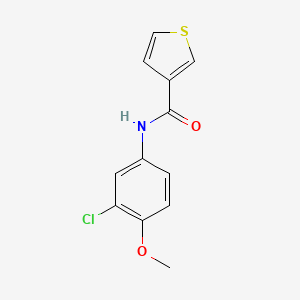
![2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B2997798.png)
